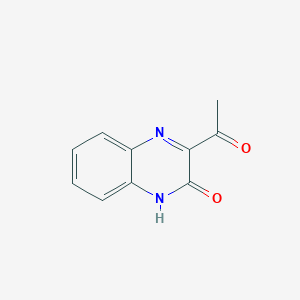

2(1H)-Quinoxalinone, 3-acetyl-

Description

Historical Context of Quinoxaline (B1680401) Derivatives in Chemical Research

The study of quinoxaline and its derivatives has a rich history, with these compounds being recognized for their broad spectrum of biological activities. sapub.orgijrti.org Initially identified as important components of antibiotics like echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria and show activity against various tumors, the quinoxaline scaffold quickly became a target for synthetic chemists. ijrti.org Over the years, research has expanded to include the investigation of quinoxaline derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. portico.orgsapub.orgderpharmachemica.com This extensive pharmacological profile has solidified the position of quinoxaline derivatives as a privileged scaffold in medicinal chemistry. researchgate.net

Overview of Strategic Functionalization Approaches for 2(1H)-Quinoxalinones

The development of efficient and selective methods for the functionalization of the 2(1H)-quinoxalinone core has been a central theme in contemporary organic synthesis. The C3 position, in particular, has been a focal point for modification due to the significant impact of substituents at this position on the molecule's biological activity. Traditional methods for creating C3-substituted quinoxalin-2-ones often involve the condensation of o-phenylenediamines with α-dicarbonyl compounds. sapub.org

In recent years, direct C-H functionalization has emerged as a powerful and atom-economical strategy. This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of a wide range of functional groups. Key C3-functionalization strategies include:

Alkylation: The introduction of alkyl groups.

Arylation: The coupling of aryl moieties.

Acylation: The addition of acyl groups, such as the acetyl group.

Sulfenylation: The incorporation of sulfur-containing groups.

Amination: The introduction of amino groups. acs.org

These modern synthetic methods have greatly expanded the chemical space accessible to researchers, facilitating the synthesis of diverse libraries of 3-substituted 2(1H)-quinoxalinones for biological screening.

| Functionalization Type | Description |

| Alkylation | Introduction of an alkyl group at the C3 position. |

| Arylation | Coupling of an aryl group to the C3 position. |

| Acylation | Addition of an acyl group (e.g., acetyl) to the C3 position. |

| Sulfenylation | Introduction of a sulfur-containing functional group at C3. |

| Amination | Direct introduction of an amino group at the C3 position. |

Rationale for Academic Focus on 3-Acetyl-2(1H)-Quinoxalinone

The academic interest in 3-acetyl-2(1H)-quinoxalinone stems from its role as a versatile synthetic intermediate and the inherent biological potential of its derivatives. The acetyl group at the C3 position is a key functional handle that can be readily modified to generate a wide array of more complex molecules. For instance, the ketone functionality of the acetyl group can undergo various reactions, such as condensation with hydrazines to form hydrazones, which are themselves a class of biologically active compounds. farmaceut.org

Structure

3D Structure

Properties

CAS No. |

90770-97-1 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

3-acetyl-1H-quinoxalin-2-one |

InChI |

InChI=1S/C10H8N2O2/c1-6(13)9-10(14)12-8-5-3-2-4-7(8)11-9/h2-5H,1H3,(H,12,14) |

InChI Key |

HLOMBVAKQLLBDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Mechanistic Investigations of 3 Acetyl 2 1h Quinoxalinone Formation and Reactivity

Proposed Reaction Mechanisms for C3-Acylation

The introduction of an acetyl group at the C3 position of the quinoxalin-2(1H)-one ring is most commonly achieved through acylation reactions. Modern methods often favor radical-based pathways due to their efficiency and mild conditions.

The C3-acylation of quinoxalin-2(1H)-ones frequently proceeds through a mechanism involving acyl radical intermediates. rsc.org These highly reactive species can be generated from various readily available precursors, such as aldehydes, through an oxidative process. rsc.orgresearchgate.net

A general pathway for the radical-mediated C3-acylation using aldehydes involves the following key steps:

Generation of the Acyl Radical: An oxidizing agent, often in combination with a catalyst, abstracts a hydrogen atom from an aldehyde to form an acyl radical. rsc.org A common system for this transformation is the use of tert-butyl hydroperoxide (TBHP) as an oxidant, sometimes catalyzed by iron salts like FeCl₂ or Fe(OTf)₃. rsc.org

Radical Addition: The generated acyl radical attacks the electron-deficient C3 position of the quinoxalin-2(1H)-one ring. This addition forms a new radical intermediate. rsc.orgnih.gov

Oxidation and Deprotonation: The resulting radical intermediate undergoes oxidation, followed by the loss of a proton, to yield the final 3-acetyl-2(1H)-quinoxalinone product and regenerate the catalyst. nih.gov

An alternative pathway suggests that the acyl radical directly adds to the C3 position to form a free radical intermediate, which then reacts with other species in the medium (like a tert-butoxyl radical when TBHP is used) to form a cation intermediate. rsc.org This cation then deprotonates to give the final product. rsc.org The involvement of radical intermediates is often confirmed experimentally by observing the quenching of the reaction in the presence of radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). nih.gov

| Acyl Radical Precursor | Catalyst/Initiator | Conditions | Key Features |

| Aldehydes | Fe(OTf)₃ / TBHP | Room Temperature, 24h | Utilizes an iron catalyst and a common oxidant. rsc.org |

| Aldehydes | FeCl₂ / TBHP | 80 °C, 12h | Higher temperature reaction with an iron catalyst. rsc.org |

| Aldehydes | TBHP (oxidant) | 70 °C, Dichloroethane | A metal-free approach. rsc.org |

| α-Oxo Carboxylic Acids | BaTiO₃ (Piezocatalyst) | Ball Milling | Mechanochemical method involving piezoelectric material. researchgate.net |

| Acylsilanes | Acridinium (B8443388) Photocatalyst | Visible Light (410 nm), MeOH | Photoredox catalysis using visible light. unica.it |

Table 1: Selected methods for generating acyl radicals for the C3-acylation of quinoxalin-2(1H)-ones.

Single Electron Transfer (SET) processes are fundamental to many modern C3-acylation reactions, particularly those that are photochemically, electrochemically, or piezochemically driven. researchgate.netunica.it In these mechanisms, an electron is transferred to or from a substrate or catalyst, initiating a cascade of radical reactions.

For instance, in photocatalytic systems using an acridinium photocatalyst, the reaction is initiated by a SET from the excited state of the photocatalyst to an acyl precursor like an acylsilane or an α-oxocarboxylic acid. unica.it This transfer generates the critical acyl radical. unica.it The photocatalyst is subsequently regenerated in a catalytic cycle.

A notable example is the piezocatalyzed decarboxylative acylation using α-oxo carboxylic acids. researchgate.net In this method, the mechanical energy from ball milling induces polarization in a piezoelectric material like Barium Titanate (BaTiO₃). This polarization facilitates a SET pathway, leading to the formation of an acyl radical from the α-oxo carboxylic acid. This radical then adds to the quinoxalin-2(1H)-one. researchgate.net The involvement of SET is a recurring theme in generating radical intermediates under mild and controlled conditions, avoiding the need for harsh stoichiometric oxidants. unica.itrsc.org

Reaction Pathways and Transformation of the 3-Acetyl Moiety

Once formed, the 3-acetyl-2(1H)-quinoxalinone molecule presents two primary sites for further chemical transformation: the acetyl group itself and the quinoxalinone ring system, whose reactivity is now influenced by the C3-acetyl substituent.

The acetyl group at the C3 position is a versatile functional handle for further molecular elaboration. The carbonyl and methyl groups of the acetyl moiety can participate in a variety of reactions to build more complex structures.

One significant transformation involves using the acetyl group as a building block for the synthesis of new heterocyclic rings. For example, the reaction of a related compound, 3-acetyl-2H-chromen-2-one, with o-phenylenediamines in the presence of tetrabutylammonium (B224687) tribromide (TBATB) leads to the formation of a new quinoxaline (B1680401) ring fused to the chromenone core. semanticscholar.org This occurs via an initial bromination of the acetyl group to form a 3-(2-bromoacetyl) intermediate, which then undergoes condensation and cyclization with the diamine. semanticscholar.org This demonstrates the potential of the acetyl group to act as an electrophilic partner in condensation reactions to construct more elaborate fused systems.

Furthermore, quinoxalinone derivatives containing functional groups are often used as derivatization reagents in analytical chemistry, highlighting the reactivity of the scaffold and its substituents. For instance, quinoxalinone-based reagents with propionylcarboxylic acid hydrazide or aminopyrrolidinyl groups have been developed to react with carboxylic acids for fluorescence detection in HPLC analysis. academicjournals.orgpsu.edu While not a direct reaction of the 3-acetyl group, these applications underscore the chemical utility of functionalized quinoxalinones.

| Reactant | Reagents/Conditions | Product Type | Significance |

| o-Phenylenediamines | TBATB, PEG-600, 100 °C | Fused Quinoxaline | Demonstrates the use of the acetyl group to construct new heterocyclic rings. semanticscholar.org |

| Carboxylic Acids | EDC, Pyridine (B92270) (for related derivatizing agents) | Amide Linkage | Highlights the utility of quinoxalinone derivatives in bioconjugation and analytics. academicjournals.org |

Table 2: Representative derivatization reactions involving the acetyl group or related functionalities on heterocyclic cores.

The introduction of a strong electron-withdrawing acetyl group at the C3 position significantly modulates the electronic properties and reactivity of the quinoxalinone scaffold. This modification can lead to unusual reactivity patterns, a phenomenon known as "umpolung" or reversal of polarity.

It has been demonstrated that the introduction of an acyl group at the C-position adjacent to the C=N bond in the quinoxaline scaffold can reverse the bond's normal reactivity. researchgate.net Typically, the carbon atom of the C=N bond is electrophilic. However, the presence of the adjacent acyl group can enable a direct nucleophilic attack of reagents like Grignard reagents at the nitrogen atom (N-terminus) instead of the carbon atom (C-terminus). researchgate.net This reactivity umpolung provides a novel pathway for the synthesis of N-alkylated quinoxalin-2(1H)-one derivatives through a tandem N-alkylation/C-C bond cleavage process. researchgate.net

Additionally, the presence of a substituent at the C3 position directs further functionalization. For example, N-protected 3-substituted quinoxalin-2(1H)-ones can undergo further reactions, such as tandem cyclizations, to create complex fused systems like dihalo-aziridino quinoxalinones. acs.org The nature of the N-substituent and the C3-substituent are both critical in determining the outcome of these transformations. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 1h Quinoxalinone, 3 Acetyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Analysis of both ¹H and ¹³C NMR spectra, along with advanced NMR techniques, provides a complete picture of the structure of 3-acetyl-2(1H)-quinoxalinone.

The ¹H NMR spectrum of 3-acetyl-2(1H)-quinoxalinone provides characteristic signals for the protons in the molecule. The aromatic protons of the quinoxaline (B1680401) ring typically appear as a complex multiplet in the downfield region, a result of spin-spin coupling. The methyl protons of the acetyl group are observed as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent carbonyl group. The N-H proton of the quinoxalinone ring often presents as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

A representative ¹H NMR data for a related compound, 3-{2-[1-(2-Oxo-2H-chromen-3-yl)ethylidene] hydrazinyl}quinoxalin-2(1H)-one, shows a singlet for the methyl protons at 2.07 ppm and a broad singlet for the NH proton at 7.00 ppm, which is exchangeable with D₂O. scialert.net For other quinoxalinone derivatives, the aromatic protons are typically observed in the range of 7.01-8.89 ppm. rsc.orgsemanticscholar.org

Table 1: Representative ¹H NMR Chemical Shifts for Quinoxalinone Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.01 - 8.89 rsc.orgsemanticscholar.org | Multiplet |

| NH | 7.00 scialert.net | Broad Singlet |

| Acetyl-CH₃ | 2.07 scialert.net | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the quinoxalinone ring.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of 3-acetyl-2(1H)-quinoxalinone. The spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl carbon. The carbonyl carbon of the acetyl group and the amide carbonyl carbon of the quinoxalinone ring are typically found at the downfield end of the spectrum.

For instance, in a series of related quinoxalinone derivatives, the amide carbonyl carbon appears around 155-161 ppm, while the acetyl carbonyl carbon is observed near 190 ppm. rsc.orgsemanticscholar.org The aromatic carbons show signals in the range of approximately 113 to 146 ppm. rsc.orgsemanticscholar.org The methyl carbon of the acetyl group gives a signal in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Chemical Shifts for Quinoxalinone Derivatives

| Carbon Type | Chemical Shift (δ, ppm) |

| Acetyl C=O | ~190 semanticscholar.org |

| Amide C=O | 153.7 - 161.4 google.com |

| Aromatic C | 113.2 - 146.3 rsc.orgsemanticscholar.orggoogle.com |

| Acetyl-CH₃ | ~24.2 rsc.org |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the quinoxalinone ring.

Correlation Spectroscopy (COSY): This 2D NMR experiment establishes correlations between coupled protons, helping to identify adjacent protons within the aromatic ring system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the acetyl group and the quinoxalinone ring. For example, a correlation between the methyl protons of the acetyl group and the C3 carbon of the quinoxalinone ring would definitively confirm the position of the acetyl group.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments provide information about the spatial proximity of protons. This can be used to confirm stereochemical details and the conformation of the molecule in solution.

These advanced techniques are crucial for the complete and accurate structural elucidation of complex heterocyclic molecules like 3-acetyl-2(1H)-quinoxalinone. researchgate.netnptel.ac.in

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The FT-IR and FT-Raman spectra of 3-acetyl-2(1H)-quinoxalinone are characterized by several key vibrational bands that correspond to specific functional groups.

The most prominent and diagnostic vibrations are the carbonyl (C=O) stretching bands. Due to the presence of two carbonyl groups—the acetyl carbonyl and the amide carbonyl of the quinoxalinone ring—two distinct stretching vibrations are expected. The amide carbonyl stretch in quinoxalinone derivatives typically appears in the region of 1663-1745 cm⁻¹. psu.edu The acetyl carbonyl stretching vibration is generally found at a slightly different frequency, often in the range of 1605-1683 cm⁻¹. semanticscholar.orgscispace.com

Other important vibrations include the N-H stretching of the amide group, which typically appears as a broad band in the region of 3118-3412 cm⁻¹. psu.edu The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoxaline ring system appear in the 1500-1620 cm⁻¹ region. psu.edu

Table 3: Key FT-IR Vibrational Frequencies for Quinoxalinone Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Amide N-H | Stretching | 3118 - 3412 psu.edu |

| Aromatic C-H | Stretching | > 3000 |

| Acetyl C=O | Stretching | 1605 - 1683 semanticscholar.orgscispace.com |

| Amide C=O | Stretching | 1663 - 1745 psu.edu |

| Aromatic C=C/C=N | Stretching | 1500 - 1620 psu.edu |

Note: The exact frequencies can be influenced by intermolecular interactions, such as hydrogen bonding, and the physical state of the sample.

Subtle shifts in the vibrational frequencies, particularly those of the carbonyl groups, can provide information about the conformational preferences of the molecule. The orientation of the acetyl group relative to the quinoxalinone ring can influence the extent of electronic conjugation and, consequently, the C=O bond strengths and their corresponding stretching frequencies.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental FT-IR and FT-Raman data to predict the vibrational frequencies for different possible conformers. kg.ac.rs By comparing the calculated spectra with the experimental spectra, the most stable conformation in the solid state or in solution can be inferred. For example, the planarity of the molecule and the degree of hydrogen bonding can affect the positions and shapes of the N-H and C=O stretching bands. scialert.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic structure of conjugated systems like 3-acetyl-2(1H)-quinoxalinone. The absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the molecule's electronic transitions.

Absorption and Emission Properties

The electronic absorption spectrum of quinoxalinone derivatives is characterized by multiple absorption bands in the UV-Vis region. The parent 2(1H)-quinoxalinone scaffold, when measured in ethanol (B145695), typically exhibits three main absorption bands. researchgate.netmedjchem.com These bands arise from π-π* and n-π* electronic transitions within the aromatic and heterocyclic ring system.

The introduction of an acetyl group at the 3-position is known to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted quinoxalinone. oup.com This shift is due to the extension of the conjugated π-system by the carbonyl group of the acetyl moiety, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For similar quinoxalinone derivatives, absorption of UV radiation with a wavelength around 415 nm can induce an n→π* intramolecular electronic transition. scispace.com The fluorescence spectra of related acetyl-substituted heteroaromatic compounds show distinct emission maxima, indicating that these molecules are photoactive. oup.comnih.gov

Table 1: Typical UV-Vis Absorption Data for Quinoxalinone Derivatives in Ethanol

| Absorption Band (λmax) | Electronic Transition | Reference |

|---|---|---|

| ~220-230 nm | π → π* | researchgate.netmedjchem.com |

| ~280 nm | π → π* | researchgate.netmedjchem.com |

| ~320-350 nm | π → π* | researchgate.net |

Note: The exact λmax values for 3-acetyl-2(1H)-quinoxalinone may vary. This table represents typical values for the quinoxalinone scaffold and related derivatives.

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the electronic spectra of quinoxalinone derivatives. researchgate.netmedjchem.com This phenomenon, known as solvatochromism, affects the position of absorption and emission bands. In theoretical and experimental studies on related quinoxalinones, changing the solvent polarity alters the solvation energies, dipole moment, and the HOMO-LUMO energy gap. researchgate.netmedjchem.com

For instance, in studies of similar heterocyclic systems, a switch from a protic solvent like ethanol to an aprotic solvent like dichloromethane (B109758) or DMF resulted in a noticeable red-shift in the absorption band at the longer wavelength. oup.com This bathochromic shift in less polar, aprotic solvents suggests a change in the stabilization of the ground and excited states of the molecule. This behavior is critical for applications where the photophysical properties of the compound need to be tuned for a specific environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds. High-resolution mass spectrometry provides the exact mass, confirming the elemental composition, while the fragmentation pattern reveals the connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula with high confidence. For 2(1H)-Quinoxalinone, 3-acetyl-, which has a molecular formula of C₁₀H₈N₂O₂, the theoretical exact mass can be calculated. Using electrospray ionization (ESI) in positive mode, the compound is typically observed as a protonated molecule, [M+H]⁺. HRMS analysis is a standard characterization method for newly synthesized quinoxalinone derivatives. google.commdpi.comacs.org

Table 2: HRMS Data for 2(1H)-Quinoxalinone, 3-acetyl-

| Ion | Molecular Formula | Calculated m/z | Found m/z |

|---|

Fragmentation Patterns and Structural Information

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. uni-saarland.de The fragmentation of organic molecules generally follows pathways that lead to the formation of the most stable cations and neutral radicals. uni-saarland.decreative-proteomics.com

For 2(1H)-Quinoxalinone, 3-acetyl-, the fragmentation is expected to be dictated by the presence of the ketone functional group and the stable heterocyclic core. A primary and highly characteristic fragmentation pathway for ketones is alpha cleavage. libretexts.org This involves the cleavage of the bond adjacent to the carbonyl group.

Key expected fragmentation pathways include:

Loss of a methyl radical: Cleavage of the C-C bond in the acetyl group can lead to the loss of a methyl radical (•CH₃), resulting in a stable acylium ion at [M-15]⁺.

Formation of the acetyl cation: The most common fragmentation for acetyl-substituted compounds is the formation of the acetylium ion, [CH₃CO]⁺, which gives a strong signal at m/z 43. libretexts.org This often appears as the base peak in the spectrum.

Loss of the acetyl group: The entire acetyl group can be lost as a radical (•COCH₃), yielding an ion at [M-43]⁺, corresponding to the 2(1H)-quinoxalinone cation.

The quinoxalinone ring itself is relatively stable, but further fragmentation can occur, such as the loss of a neutral carbon monoxide (CO) molecule from the heterocyclic ring.

Table 3: Predicted Mass Spectrometry Fragmentation for 2(1H)-Quinoxalinone, 3-acetyl-

| m/z | Ion Structure | Description |

|---|---|---|

| 188 | [C₁₀H₈N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 173 | [M - CH₃]⁺ | Loss of a methyl radical |

| 145 | [M - COCH₃]⁺ | Loss of the acetyl group |

Computational and Theoretical Chemistry Studies of 2 1h Quinoxalinone, 3 Acetyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a pivotal tool in the theoretical investigation of quinoxalinone systems. These calculations provide a fundamental understanding of the molecule's behavior at the atomic level.

Optimized Geometries and Conformational Preferences

DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), have been employed to determine the optimized molecular geometry of quinoxalinone derivatives. researchgate.netsci-hub.se For instance, the geometry of related structures like 3-methyl-1H-quinoxalin-2-one has been optimized and shows good agreement with experimental data from single crystal X-ray diffraction. researchgate.netsci-hub.se The superposition of theoretical and experimental structures often results in a low root-mean-square (RMS) value, confirming the accuracy of the computational model. sci-hub.se

In a study on N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, the angle between the benzene (B151609) group and the 3-methylquinoxalin-2(1H)-one group was calculated to be 86.59°. sci-hub.se Conformational analysis of complex quinoxalinone derivatives has also been performed, identifying stable rotamers and correlating their calculated Gibbs free energies with the experimentally observed conformer ratio in solution. researchgate.net These studies indicate that the quinoxaline (B1680401) system can adopt different conformations, with the benzoyl fragment rotation being a key factor. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Related Quinoxalinone Derivative Data derived from studies on similar quinoxalinone structures.

| Parameter | Bond/Angle | Calculated Value (B3LYP) | Experimental Value (X-ray) |

| Bond Length | N1–C12 | 1.331 Å | - |

| Bond Length | N2–C11 | 1.337 Å | - |

| Bond Length | C–C (ring) | 1.387 - 1.484 Å | - |

| Bond Length | C–H | 1.082 - 1.087 Å | - |

| Dihedral Angle | Benzene - Quinoxalinone | 86.59° | - |

Source: sci-hub.senih.gov

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of quinoxalinone derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. biointerfaceresearch.com

DFT calculations have shown that the HOMO-LUMO gap for various quinoxaline derivatives falls within a specific range, indicating their potential for charge-transfer interactions. biointerfaceresearch.com For example, studies on a series of oxime ether derivatives with a quinoxaline moiety reported HOMO-LUMO gap values ranging from 1.38 eV to 3.21 eV. biointerfaceresearch.com A smaller gap generally implies higher chemical reactivity and lower kinetic stability. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In quinoxalinone derivatives, the MEP analysis typically reveals negative potential regions (red and yellow) around electronegative atoms like oxygen and nitrogen, indicating them as likely sites for electrophilic attack. science.gov Positive potential areas (blue) are usually found around hydrogen atoms, marking them as sites for nucleophilic attack. science.gov This analysis helps in understanding intermolecular interactions. sci-hub.se

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Related Quinoxalinone Derivatives Calculated using DFT methods.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoxaline Derivative 1a | - | - | 3.21 |

| Quinoxaline Derivative 1b | - | - | 3.15 |

| Quinoxaline Derivative 1c | - | - | 2.16 |

| Quinoxaline Derivative 1d | - | - | 2.18 |

| Quinoxaline Derivative 1e | - | - | 1.38 |

Source: biointerfaceresearch.com

Vibrational Frequency Calculations and Comparison with Experimental Data

DFT calculations are widely used to compute the vibrational frequencies of molecules. These theoretical frequencies, when scaled by an appropriate factor (e.g., 0.9679 for B3LYP/6-311+G(d,p)), show excellent agreement with experimental data obtained from FT-IR and Raman spectroscopy. scispace.comkg.ac.rs This correlation allows for the reliable assignment of vibrational modes.

For quinoxalinone derivatives, characteristic vibrational bands have been assigned. For example, the N–H stretching vibration is typically found in the region of 3300–3500 cm⁻¹. scispace.com In one study, the calculated N-H stretching vibrations for a quinoxalinone derivative were at 3472 and 3070 cm⁻¹, which matched well with the experimental value of 3412 cm⁻¹. scispace.com The C=O stretching vibrations are calculated in the range of 1600–1680 cm⁻¹, which also aligns perfectly with experimental findings. scispace.com Aromatic C–H stretching vibrations and C–C bond vibrations have also been successfully calculated and compared with experimental spectra. scispace.com

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Related Quinoxalinone Derivative

| Vibrational Assignment | Experimental (FT-IR) | Calculated (DFT/B3LYP) |

| N–H Stretch | 3412 | 3472, 3070 |

| C–H Stretch (Aromatic) | 3143, 3037, 2963 | - |

| C=O Stretch | 1600-1680 | 1600-1680 |

| C=C Stretch (Aromatic) | 1553, 1351 | 1558, 1340 |

| C–N–H Vibration | - | - |

| C–O Stretch | 1380 | 1412 |

Source: scispace.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules, providing insights into their UV-Vis absorption properties. mdpi.comresearchgate.net

Prediction of UV-Vis Absorption Bands and Oscillator Strengths

TD-DFT calculations, often performed with the B3LYP functional and a 6-311+G(d,p) basis set, can accurately predict the electronic transitions of quinoxalinone derivatives. scispace.com These calculations provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which determine the intensity of the absorption bands.

Studies on quinoxalinone derivatives have confirmed the presence of multiple absorption bands in the UV-visible region. researchgate.net For instance, the experimental electronic spectrum of 2(1H)-quinoxalinone in ethanol (B145695) shows three absorption bands at approximately 230, 280, and 320 nm, which have been confirmed by TD-DFT calculations. researchgate.net For a series of synthesized quinoxalinone derivatives, theoretical UV spectra investigated by the TD-DFT/B3LYP method indicated that the absorption of UV radiation around 415 nm with a high oscillator strength (f ≈ 0.90) corresponds to an n→π* intramolecular electronic transition. scispace.com The analysis of frontier molecular orbitals often indicates that these transitions involve intramolecular charge transfer across the molecule. scispace.com

Table 4: Predicted UV-Vis Absorption Data for Related Quinoxalinone Derivatives Calculated using TD-DFT/B3LYP in ethanol.

| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Transition Type |

| Quinoxalinone Derivative 1 | ~415 | ~0.90 | n→π* |

| Quinoxalinone Derivative 2 | - | - | - |

| Quinoxalinone Derivative 3 | - | - | - |

Source: scispace.com

Solvation Energy and Dipole Moment in Various Solvents

The influence of solvents on the properties of quinoxalinone derivatives has been examined using continuum solvation models like the Polarizable Continuum Model (PCM) and the Solvation Model on Density (SMD). researchgate.netsqu.edu.om These models are used to calculate properties such as solvation energy and dipole moment in different solvent environments.

A theoretical study on quinoxalinone derivatives investigated the effect of solvent polarity on geometries, solvation energies, dipole moment, and the HOMO-LUMO energy gap. researchgate.net It was found that both the solvation free energy and the dipole moment tend to increase as the polarity of the solvent increases. squ.edu.om For example, in a computational study of 2-methylimidazole, the dipole moment increased from 3.6 D in the gas phase to 5.1 D in water. squ.edu.om The solvation energy of quinoxalinone derivatives in solvents like water, DMSO, and n-octanol has been calculated, providing insights into their stability and reactivity in different media. researchgate.netsqu.edu.om

Table 5: Calculated Solvation Energy and Dipole Moment of a Related Imidazole Compound in Various Solvents Calculated using SMD/B3LYP/6-31G(d,p). While not a quinoxalinone, this data illustrates the typical effect of solvents.

| Solvent | Dielectric Constant | Solvation Free Energy (kJ/mol) | Dipole Moment (D) |

| Gas Phase | 1.0 | - | 3.6 |

| Chloroform | 4.81 | -36.01 | 4.6 |

| n-Octanol | 10.3 | -33.76 | 4.8 |

| DMSO | 46.7 | -38.09 | 5.0 |

| Water | 78.4 | -33.36 | 5.1 |

Source: squ.edu.om

Quantum Chemical Parameters and Reactivity Indices

Computational studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of quinoxalinone derivatives. scispace.combiointerfaceresearch.com These theoretical calculations provide a framework for understanding the molecule's behavior in chemical reactions. For the quinoxalinone scaffold, methods like DFT at the B3LYP/6-311++G(d,p) level of theory are commonly employed to optimize the molecular geometry and calculate key electronic parameters. researchgate.netnih.gov

Key quantum chemical parameters calculated for quinoxalinone derivatives include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). biointerfaceresearch.comresearchgate.net The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests higher reactivity. Other calculated descriptors such as electronegativity (χ), chemical hardness (η), and softness (σ) further refine the understanding of the molecule's reactivity profile. scispace.com

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and stability |

| Dipole Moment (μ) (Debye) | Measure of the polarity of the molecule | Influences solubility and binding interactions |

| Chemical Hardness (η) | Resistance to change in electron distribution | Hard molecules have large energy gaps |

| Chemical Softness (σ) | Reciprocal of hardness | Soft molecules are more reactive |

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are powerful tools derived from DFT to identify the most reactive sites within a molecule. eurjchem.com These functions pinpoint the atoms most susceptible to either an electrophilic or a nucleophilic attack. The analysis involves calculating the change in electron density at each atomic site upon the addition or removal of an electron.

For a molecule like 3-acetyl-2(1H)-quinoxalinone, the Fukui function f+(r) highlights sites prone to nucleophilic attack (electrophilic sites), while f-(r) indicates sites susceptible to electrophilic attack (nucleophilic sites). acs.org In related heterocyclic systems, such analyses have successfully identified specific carbon and nitrogen atoms as the primary centers of reactivity. For instance, the carbonyl carbon of the acetyl group and specific carbons within the quinoxaline ring system would be likely candidates for nucleophilic attack, whereas the nitrogen and oxygen atoms would be primary sites for electrophilic attack. This information is vital for predicting reaction mechanisms and designing synthetic pathways.

Molecular Dynamics Simulations (if applicable to reactivity)

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 3-acetyl-2(1H)-quinoxalinone, complementing the static picture provided by DFT. nih.govnih.gov MD simulations are used to study the stability of the compound when interacting with biological targets, such as enzymes, or its behavior in a solvent environment. rsc.orgresearchgate.net By simulating the atomic motions over time, researchers can assess the stability of predicted binding poses from molecular docking. nih.govresearchgate.net For example, MD simulations of quinoxaline derivatives complexed with an enzyme can reveal whether key hydrogen bonds and hydrophobic interactions are maintained over time, thus validating the proposed binding mode. nih.gov These simulations also provide insights into the conformational changes the molecule might undergo to fit into an active site, which is a critical aspect of its reactivity and biological function.

Molecular Docking and Structure-Activity Relationship (SAR) Computational Models

Molecular docking and quantitative structure-activity relationship (QSAR) models are cornerstones of modern drug discovery, and the quinoxalinone scaffold has been extensively studied using these approaches. researchgate.netconicet.gov.ar These computational techniques are used to predict how a molecule like 3-acetyl-2(1H)-quinoxalinone might interact with a specific biological target and to build models that correlate its chemical structure with its biological activity.

Prediction of Binding Interactions with Specific Molecular Targets

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor's active site. Numerous studies have docked quinoxalinone derivatives into the active sites of various enzymes and receptors to explore their therapeutic potential. nih.govacs.org The quinoxaline ring system has been identified as a privileged scaffold that can form key interactions, such as π-π stacking with aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) and hydrogen bonds via its nitrogen and oxygen atoms. nih.govresearchgate.net

The 3-acetyl group on the quinoxalinone core provides an additional hydrogen bond acceptor (the carbonyl oxygen), which can further anchor the ligand within a binding pocket. Docking studies on related compounds have shown that these interactions are crucial for inhibitory activity against a wide range of targets. researchgate.netmdpi.comresearchgate.net

| Potential Target Class | Specific Example(s) | Key Predicted Interactions | Reference |

|---|---|---|---|

| Kinases | VEGFR-2, FGFR-4, Topoisomerase II, EGFR | Hydrogen bonds, π-π stacking | rsc.orgresearchgate.net |

| Viral Enzymes | HIV Reverse Transcriptase, COVID-19 Main Protease | Hydrogen bonds with backbone residues | nih.govconicet.gov.ar |

| Neuroreceptors | AMPA Receptor, Opioid Receptors | π-π stacking, Halogen bonds | researchgate.netresearchgate.net |

| Other Enzymes | PARP-1, Acetylcholinesterase, DPP-4, Thymidylate Synthase | Hydrogen bonds, Hydrophobic interactions | nih.govacs.orgmdpi.comnih.gov |

| Bacterial/Fungal Targets | DNA Gyrase, Lanosterol 14α-demethylase, FKBP12 | Hydrogen bonds, π-π stacking with key residues | nih.govresearchgate.netresearchgate.net |

Computational Approaches to Understand Structure-Mechanism Relationships

Computational models are essential for translating structural information into a mechanistic understanding of a compound's activity. By combining DFT, docking, and MD simulations, a comprehensive picture of the structure-mechanism relationship can be developed. For quinoxalinones, these studies help explain why certain derivatives are more potent than others. researchgate.netresearchgate.net

Furthermore, 3D-QSAR studies build predictive models by correlating the 3D structural features of a series of compounds with their biological activities. conicet.gov.ar These models use steric and electrostatic field descriptors to map out regions where bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors enhance or diminish activity. researchgate.net For instance, a 3D-QSAR model for quinoxaline-based antitubercular agents revealed the critical role of electronegative groups in their activity. researchgate.net Such models provide a rational basis for the design of new, more effective derivatives of 3-acetyl-2(1H)-quinoxalinone by suggesting specific modifications to its structure to improve interactions with a given target.

Structure Activity Relationship Sar Investigations Focusing on the 3 Acetyl Moiety S Influence on Molecular Mechanisms

Impact of C3-Acetyl Substitution on Receptor Binding and Enzyme Inhibition Mechanisms

The acetyl group at the C3 position introduces specific chemical features that directly mediate interactions with biological macromolecules. Its carbonyl oxygen and methyl group play distinct roles in defining the binding affinity and inhibitory potency of 3-acetyl-2(1H)-quinoxalinone derivatives.

The carbonyl oxygen of the 3-acetyl group acts as a potent hydrogen bond acceptor. This feature is crucial for anchoring the ligand within the active site of a target protein or receptor. Studies on related C3-substituted quinoxalinones have demonstrated that the presence of a hydrogen-bond acceptor at this position is often beneficial for biological potency. nih.gov For instance, in the context of anti-HCV agents, introducing an ester or amide group at C3, both of which contain hydrogen bond-accepting carbonyl oxygens similar to the acetyl group, was found to enhance antiviral activity. nih.gov This suggests that the acetyl group's ability to form hydrogen bonds is a key contributor to its molecular mechanism of action.

From a steric perspective, the acetyl group's methyl component introduces a degree of bulk that can influence binding orientation and selectivity. The size and shape of the substituent at the C3 position must be complementary to the topology of the target's binding pocket. While not excessively large, the methyl group provides a defined steric footprint that can either be favorable, fitting snugly into a hydrophobic pocket, or detrimental, causing steric clashes that prevent optimal binding. The synthesis of chalcone (B49325) analogs from 2-acetyl-3-methylquinoxaline 1,4-di-N-oxide highlights how the acetyl group can serve as a synthetic handle, where its steric and electronic properties are foundational to the activity of the resulting, more complex molecules. nih.gov

This electron-withdrawing nature can also enhance the molecule's interaction with electron-rich residues in a biological target. In the development of anti-HCV agents, it was noted that strong electron-withdrawing groups on attached phenyl rings could lead to a dramatic loss of activity, indicating a delicate electronic balance is required for optimal potency. nih.gov While the acetyl group is electron-withdrawing, its effect is more moderate compared to groups like nitro or cyano, potentially providing a favorable electronic profile for specific targets. The reactivity of the acetyl group's carbonyl carbon towards nucleophilic attack is a direct consequence of these electronic effects, a property utilized in the synthesis of more complex derivatives like hydrazones and pyrazoles. nih.gov

Comparative SAR with Other C3-Substituted Quinoxalinones

To fully appreciate the role of the 3-acetyl group, it is essential to compare its influence with that of other substituents at the C3 position. A vast array of functional groups, including various acyl and non-acyl moieties, have been introduced at this site, leading to compounds with diverse biological activities ranging from anticancer and antiviral to receptor antagonism. rsc.orgacs.orgconicet.gov.ar

The substitution at the C3 position of the quinoxalin-2(1H)-one core is a critical determinant of biological activity. Modifications range from simple alkyl chains to complex heterocyclic systems, each imparting unique properties to the molecule. For example, replacing the acetyl group with different acyl derivatives, such as carbamoyl (B1232498) groups, has yielded potent c-Met kinase and HCV inhibitors. acs.org Specifically, studies on anti-HCV compounds revealed that N,N-disubstituted amides at C3 were significantly more potent than N-monosubstituted amides, highlighting the importance of the acyl group's substitution pattern. nih.gov

Non-acyl substituents also confer a wide spectrum of activities. The introduction of peptidomimetic side chains has resulted in compounds with notable anticancer activity against cell lines like HCT-116 and MCF-7. acs.org Thioether linkages at C3 have been explored for developing antibacterial agents, while various alkyl and aryl substitutions have been investigated for anti-HIV activity, targeting the reverse transcriptase enzyme. conicet.gov.arsemanticscholar.org This diversity underscores the C3 position as a versatile handle for tuning the therapeutic profile of the quinoxalinone scaffold.

| C3 Substituent | Substituent Class | Observed Biological Activity | Key SAR Finding | Reference |

|---|---|---|---|---|

| Acetyl | Acyl (Ketone) | Synthetic precursor for antimalarials | The enone moiety derived from the acetyl group is important for antiplasmodial activity. | nih.gov |

| Carbamoyl (Amide) | Acyl (Amide) | c-Met kinase inhibition, HCV inhibition, ORL-1 receptor agonism | A hydrogen-bond accepting group is beneficial. N,N-disubstitution on the amide is superior for anti-HCV activity. | nih.govacs.org |

| Ester | Acyl (Ester) | Anti-HCV activity | The presence of a hydrogen-bond acceptor at C3 enhances potency. | nih.gov |

| Alkyl/Aryl Chains | Non-Acyl | Anti-HIV (Reverse Transcriptase inhibition) | Alkyl or aromatic chains at C3 are important structural features for inhibitory action. | conicet.gov.ar |

| Thioether | Non-Acyl | Antibacterial | Direct sulfenylation at C3 provides a route to potent antibacterial agents. | semanticscholar.org |

| Peptidomimetic Side Chain | Non-Acyl | Anticancer (HCT-116, MCF-7) | The peptidomimetic side chain at position 3 is significant for anticancer efficacy. | acs.org |

| 4-Aryl-substituted thiazol-2-amine | Non-Acyl | Anti-HCV activity | This specific moiety was found to be optimal for antiviral activity in the studied series. | nih.gov |

The collective SAR data reveal clear patterns for achieving specific biological effects. For potent anti-HCV activity, the optimal C3 substituent appears to be a hydrogen-bond acceptor, with N,N-disubstituted amides and specific heterocyclic systems like 4-aryl-substituted thiazol-2-amine showing superior performance. nih.gov This suggests that for targeting the HCV NS5B polymerase, a combination of hydrogen bonding capacity and a specific steric/electronic profile is necessary.

For anticancer applications, larger, more complex side chains, such as peptidomimetics, seem to be beneficial, indicating that the target proteins may possess larger, more intricate binding pockets. acs.org In contrast, for antibacterial or anti-HIV activity, a wider range of functionalities, including thioethers and simple alkyl or aryl groups, can be effective, suggesting that different physicochemical properties are required to inhibit these distinct targets. conicet.gov.arsemanticscholar.org

Ultimately, the 3-acetyl group represents a fundamental starting point. Its carbonyl function provides essential hydrogen-bonding capability, and its compact size offers a scaffold that can be elaborated upon. The optimal structural features for a desired mechanistic outcome are target-dependent, but the insights gained from comparing the 3-acetyl group to a diverse library of other C3 substituents provide a rational framework for the future design of highly selective and potent quinoxalinone-based therapeutic agents.

Advanced Materials Science and Other Non Biological Applications of 2 1h Quinoxalinone, 3 Acetyl and Its Derivatives

Exploration in Organic Electronics and Photonics

Quinoxaline (B1680401) derivatives are recognized for their applications in organic electronics and photonics, largely due to their inherent luminescent properties and their ability to function as electron-accepting units. mdpi.com These characteristics make them promising candidates for components in various optoelectronic devices.

Dye-Sensitized Solar Cells (DSSCs) Components

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells due to their low cost and ease of fabrication. researchgate.net The sensitizing dye is a crucial component, responsible for absorbing sunlight and injecting electrons into the semiconductor's conduction band. mdpi.com Quinoxaline-based dyes have been investigated as sensitizers in DSSCs, where the quinoxaline moiety often serves as an electron-withdrawing group or an auxiliary acceptor in donor-π-acceptor (D-π-A) architectures. mdpi.comresearchgate.net

Table 1: Examples of Quinoxaline Derivatives in Dye-Sensitized Solar Cells

| Quinoxaline Derivative Type | Role in DSSC | Observed Outcome |

| Triarylamine-substituted quinoxaline | Push-pull dye sensitizer | Achieved power conversion efficiencies up to 2.32%. researchgate.net |

| Dipentyldithieno[3,2-f:2',3'-h]quinoxaline (DPQ) based dyes | π-spacer in organic dyes | Resulted in a power conversion efficiency of 7.12%. rsc.org |

| Quinoxaline-based organic dyes with different electron-withdrawing auxiliary acceptors | Sensitizer | The performance of the solar cell is influenced by the nature of the auxiliary acceptor. najah.edu |

Luminescent Properties and Fluoroionophores

Quinoxalinone derivatives are known to exhibit significant luminescent properties, which are being explored for various applications, including organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.gov The quinoxalinone skeleton can act as a core for fluoroionophores, which are molecules that signal the presence of specific ions through a change in their fluorescence.

The fluorescence of these compounds often arises from intramolecular charge transfer (ICT) states. While direct studies on the fluoroionophoric properties of 2(1H)-Quinoxalinone, 3-acetyl- are limited, the general class of quinoxalinone derivatives has been shown to be effective in this regard. The acetyl group in 2(1H)-Quinoxalinone, 3-acetyl- could potentially be involved in the binding of metal ions, and its electronic influence on the quinoxalinone core could modulate the luminescent output upon ion binding.

Potential in Sensor Technologies

The development of chemical sensors for the detection of various analytes is a rapidly growing field. Quinoxaline-based compounds have been investigated as fluorescent chemosensors due to their sensitive response to their chemical environment. For example, an acenaphtoquinoxaline derivative has been successfully used as a selective fluorescent sensor for mercury (II) ions. The mechanism of sensing often involves the interaction of the analyte with the nitrogen atoms of the quinoxaline ring or with specific functional groups attached to it, leading to a detectable change in the compound's photophysical properties.

Although specific research on 2(1H)-Quinoxalinone, 3-acetyl- as a sensor is not widely reported, its structure contains the necessary components—a responsive fluorophoric core and a reactive acetyl group that could be functionalized to create selective binding sites for target analytes.

Applications in Corrosion Inhibition Studies

Quinoxaline derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. nih.gov Their effectiveness is attributed to the presence of heteroatoms (nitrogen and oxygen) and the aromatic quinoxaline ring, which can adsorb onto the metal surface. This adsorption forms a protective layer that isolates the metal from the corrosive medium. nih.gov

The adsorption process can occur through physisorption (electrostatic interactions) or chemisorption (the formation of coordinate bonds between the heteroatoms and the metal's d-orbitals). Studies on various quinoxaline derivatives have shown that their inhibition efficiency increases with concentration and is influenced by the molecular structure, including the presence of electron-donating or electron-withdrawing substituents. researchgate.net

While there are no specific, detailed studies on the corrosion inhibition properties of 2(1H)-Quinoxalinone, 3-acetyl-, its molecular structure, containing a quinoxalinone core with nitrogen and oxygen atoms and an acetyl group, suggests it could be an effective corrosion inhibitor. The acetyl group may further enhance its adsorption characteristics on metal surfaces.

Table 2: Corrosion Inhibition Efficiency of Selected Quinoxaline Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |

| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | 10⁻³ | 89.07 | |

| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) | 10⁻³ | 87.64 | |

| 8-hydroxyquinoline-bearing quinoxaline derivative (Q1) | 5 x 10⁻³ | 95 | researchgate.net |

| 8-hydroxyquinoline-bearing quinoxaline derivative (Q2) | 5 x 10⁻³ | 89 | researchgate.net |

Role as Building Blocks in Complex Molecular Architectures

Perhaps the most significant role of 2(1H)-Quinoxalinone, 3-acetyl- in materials science is as a versatile building block for the synthesis of more complex and functional molecules. The quinoxalinone core provides a rigid and electronically active platform, while the acetyl group at the 3-position and the N-H group at the 1-position serve as reactive handles for a wide range of chemical transformations.

The acetyl group's carbonyl and α-methyl protons are reactive and can participate in condensation reactions, aldol (B89426) reactions, and other transformations to build larger conjugated systems or to link the quinoxalinone unit to other molecular fragments. For example, the acetyl group can be a precursor for the synthesis of chalcones, pyrazolines, and other heterocyclic systems. Similarly, the N-H group of the quinoxalinone ring can be readily alkylated or arylated, allowing for the introduction of various functional groups to tune the molecule's solubility, electronic properties, and self-assembly behavior. This synthetic versatility makes 2(1H)-Quinoxalinone, 3-acetyl- a valuable intermediate in the development of new materials for the applications mentioned above and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-acetyl-2(1H)-quinoxalinone, and how can reaction conditions be optimized?

- Methodology : The synthesis of 3-acetyl derivatives typically involves condensation reactions between diketones or acetylating agents and quinoxalinone precursors. For example, ethyl pyruvate and substituted o-phenylenediamines can undergo cyclization under acidic or thermal conditions to form 3-acetylquinoxalinones . Optimization may include solvent selection (e.g., acetonitrile enhances reactivity in nitration reactions ), catalyst screening (e.g., DDQ for oxidation ), and temperature control to minimize side products.

Q. How can researchers characterize the purity and structural integrity of 3-acetyl-2(1H)-quinoxalinone?

- Methodology :

- NMR Spectroscopy : Key signals include downfield imine protons (~8.3 ppm) and methylene/methyl groups from the acetyl moiety (~2.1–5.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., theoretical m/z for C₁₀H₈N₂O₂: 188.06) and fragmentation patterns.

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>95% recommended for biological assays) .

Q. What solubility challenges are associated with 3-acetyl-2(1H)-quinoxalinone, and how can they be addressed?

- Methodology : The parent compound 2(1H)-quinoxalinone has limited solubility in water (<1 mg/mL) but dissolves in DMSO (75 mM) . For the 3-acetyl derivative, co-solvents (e.g., PEG-400) or micellar formulations can improve aqueous solubility. Solubility parameters (Hansen solubility parameters) should be calculated to guide solvent selection .

Advanced Research Questions

Q. How can regioselective functionalization of 3-acetyl-2(1H)-quinoxalinone be achieved for targeted drug design?

- Methodology :

- Nitration : Use tert-butyl nitrite in acetonitrile to achieve C7-selective nitration, as demonstrated for methylquinoxalinone derivatives .

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions can introduce aryl/heteroaryl groups at reactive positions (e.g., C6/C7) .

- Data-Driven Design : Computational tools (DFT, molecular docking) predict reactive sites and guide functional group placement for enhanced bioactivity .

Q. What strategies resolve contradictions in reported biological activities of 3-acetylquinoxalinone derivatives?

- Methodology :

- Assay Standardization : Replicate studies under uniform conditions (e.g., pH, temperature, cell lines) to isolate compound-specific effects.

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .

- SAR Studies : Compare analogues (e.g., 3-methyl vs. 3-acetyl) to delineate structure-activity relationships .

Q. How does the 3-acetyl group influence the catalytic activity of quinoxalinone in metal-free C–H functionalization?

- Methodology :

- Mechanistic Probes : Isotopic labeling (e.g., D₂O experiments) and kinetic studies to assess hydrogen abstraction pathways.

- Electron-Deficient Sites : The acetyl group enhances electrophilicity at adjacent positions, facilitating radical or ionic intermediates in reactions like nitration or halogenation .

- Comparative Analysis : Contrast reactivity with non-acetylated derivatives (e.g., 3-methyl) to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.